molecular formula C14H16BrN5 B7059290 5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine

5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine

Cat. No.: B7059290
M. Wt: 334.21 g/mol
InChI Key: DLSMERZCNDGNLS-UHFFFAOYSA-N
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Description

5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom and a piperidinylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Piperidinylpyridinyl Group: The final step involves the substitution of the pyrimidine ring with the piperidinylpyridinyl group. This can be accomplished through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain a pyrimidine ring and are investigated for their potential as CDK2 inhibitors.

Uniqueness

5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a piperidinylpyridinyl group makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

5-bromo-N-(6-piperidin-1-ylpyridin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5/c15-11-8-17-14(18-9-11)19-12-4-5-13(16-10-12)20-6-2-1-3-7-20/h4-5,8-10H,1-3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMERZCNDGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)NC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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